Dehydronorketamine Hydrchloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

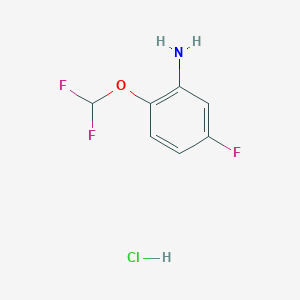

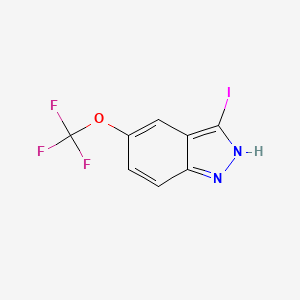

Dehydronorketamine (DHNK), or 5,6-dehydronorketamine, is a minor metabolite of ketamine which is formed by dehydrogenation of its metabolite norketamine . It was originally considered to be inactive, but recent studies have found that DHNK acts as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine receptor .

Synthesis Analysis

The synthesis of Dehydronorketamine Hydrochloride involves the dehydrogenation of norketamine, a metabolite of ketamine . The pharmacokinetics of ketamine and its metabolites were adequately described by a seven-compartment model with two ketamine, norketamine, and hydroxynorketamine compartments and one dehydronorketamine compartment with metabolic compartments in-between ketamine and norketamine, and norketamine and dehydronorketamine main compartments .Molecular Structure Analysis

The molecular formula of Dehydronorketamine Hydrochloride is C12H12ClNO·HCl . The molecular weight is 258.14 .Aplicaciones Científicas De Investigación

Pain Management

Ketamine has been used for a long time in perioperative pain . It interacts with opioid receptors, nicotinic and muscarinic receptors, dopamine receptors, voltage-gated calcium channels, and others . This makes it a valuable tool in managing different types of pain, including neuropathic pain .

Depression Treatment

Ketamine has shown efficacy in managing treatment-resistant depression . Its rapid (within minutes to hours) and longer-term antidepressant effects have been demonstrated in patients with major depression and those with treatment-resistant depression .

Nociplastic Pain

Nociplastic pain involves altered pain processing. Ketamine might work best in nociplastic pain . This is a relatively new area of research and could be a promising application for Dehydronorketamine Hydrochloride.

Anesthesia

Ketamine was originally developed as a surgical anesthetic in the 1960s . It continues to be used for this purpose today, and this could be a potential application for Dehydronorketamine Hydrochloride.

Research into Other Mental Health Conditions

Given its impact on various neurotransmitter systems, including cholinergic, opioidergic, monoaminergic, and GABAergic function , Ketamine and its metabolites could be useful in researching other mental health conditions.

Mecanismo De Acción

Target of Action

Dehydronorketamine (DHNK) is a minor metabolite of ketamine, formed by dehydrogenation of its metabolite norketamine . DHNK has been found to act as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine receptor . This receptor plays a crucial role in neurotransmission, particularly in relation to cognitive functions.

Mode of Action

DHNK interacts with its primary target, the α7-nicotinic acetylcholine receptor, by acting as a negative allosteric modulator . This means that DHNK binds to a site on the receptor that is distinct from the primary (orthosteric) site, leading to a change in the receptor’s conformation and reducing its activity .

Biochemical Pathways

The formation of DHNK involves the hepatic biotransformation of ketamine, specifically through the cytochrome P450 system, involving the isoenzymes 3A4 and 2B6 . Ketamine is first demethylated to form the active metabolite norketamine, which is then dehydrogenated to form DHNK . Other minor pathways have been described, including the hydroxylation of the cyclohexanone ring of ketamine and norketamine, and further conjugation with glucuronic acid to increase renal excretion .

Pharmacokinetics

The pharmacokinetics of ketamine and its metabolites, including DHNK, have been described by a seven-compartment model . This model includes two compartments each for ketamine, norketamine, and hydroxynorketamine, and one compartment for DHNK . Significant differences have been found between the pharmacokinetics of the S- and R-ketamine enantiomers, with up to 50% lower clearances for the R-enantiomers .

Result of Action

It has been hypothesized that dhnk, similarly to hydroxynorketamine (hnk), may have the capacity to produce rapid antidepressant effects . This is based on its potent and selective modulation of the α7-nicotinic acetylcholine receptor .

Action Environment

The action, efficacy, and stability of DHNK can be influenced by various environmental factors. For instance, the metabolic pathways involved in the formation of DHNK are subject to individual variability, which can affect the compound’s pharmacokinetics . Furthermore, the compound’s interaction with its target receptor can be influenced by factors such as the presence of other drugs or substances, the individual’s genetic makeup, and physiological conditions .

Direcciones Futuras

Ketamine’s metabolites, and (2R,6R)-hydroxynorketamine in particular, may play a greater role in its clinical activity than previously believed . As a logical next step, the R-ketamine enantiomer is currently in the early stages of clinical development . Moreover, certain ketamine metabolites may hold promise as possessing equal antidepressant efficacy to the racemic parent molecule, possibly with fewer side effects, especially (2R,6R)-HNK .

Propiedades

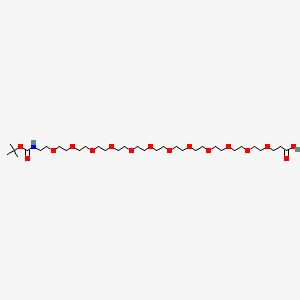

IUPAC Name |

6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-3,5-7H,4,8,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWIJCRGQUZVJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydronorketamine Hydrchloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)